1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
Molecular Architecture and IUPAC Nomenclature
The fundamental molecular architecture of this compound centers on a spiro junction that creates a distinctive three-dimensional molecular framework. The compound possesses the molecular formula C19H19NO2 with a molecular weight of 293.37 grams per mole, establishing it as a moderately sized heterocyclic molecule. The Chemical Abstracts Service registry number 37663-42-6 provides unique identification for this specific molecular entity.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions established for spirocyclic systems. The preferred IUPAC name "this compound" reflects the hierarchical naming approach where the spiro center connects the isobenzofuran and piperidine ring systems. According to IUPAC provisional recommendations, spirocyclic nomenclature requires careful consideration of the parent ring systems and their relative orientations. The designation "3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" indicates that the spiro junction occurs between carbon-1 of the isobenzofuran system and carbon-4 of the piperidine ring, with the carbonyl functionality located at position 3 of the isobenzofuran moiety.
The benzyl substituent attached to the nitrogen atom of the piperidine ring is designated with the prime notation (1') to distinguish it from positions on the isobenzofuran system. This systematic approach ensures unambiguous identification of substitution patterns and molecular connectivity. The InChI code "1S/C19H19NO2/c21-18-16-8-4-5-9-17(16)19(22-18)10-12-20(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2" provides a standardized computational representation of the molecular structure. The canonical SMILES notation "O=C1OC2(CCN(CC3=CC=CC=C3)CC2)C2=C1C=CC=C2" offers an alternative linear representation suitable for database searching and computational applications.
Crystallographic Analysis of Spirocyclic Systems
Crystallographic investigations of spirocyclic isobenzofuran-piperidine systems provide crucial insights into the three-dimensional molecular arrangements and intermolecular interactions that govern solid-state properties. Although direct crystallographic data for this compound is not extensively documented in the available literature, related spirocyclic compounds offer valuable structural comparisons. The crystallographic analysis of 1'-(4-Iodobenzyl)spiro[isobenzofuran-1(3H),4'-piperidine] reveals fundamental geometric parameters characteristic of this molecular class.
The crystal structure determination of the iodobenzyl derivative demonstrates a monoclinic crystal system with space group P 1 21/c 1. The unit cell parameters include a = 10.099 ± 0.0006 Å, b = 11.8733 ± 0.0006 Å, c = 14.262 ± 0.001 Å, with β = 105.722 ± 0.003°. The cell volume of 1647.93 ± 0.17 ų accommodates four molecules per unit cell, indicating a relatively efficient packing arrangement. Diffraction data collection performed at 113 ± 2 K using molybdenum K-alpha radiation (λ = 0.7107 Å) yielded refinement statistics with residual factors R = 0.0242 for significantly intense reflections and weighted residual factor wR = 0.0567.
The molecular geometry within the crystal lattice reveals that the spiro junction enforces a near-perpendicular arrangement between the isobenzofuran and piperidine ring systems, contributing to conformational rigidity. This perpendicular orientation minimizes steric interactions between the aromatic benzofuran system and the saturated piperidine ring while maintaining optimal orbital overlap at the spiro carbon center. The benzyl substituent on the piperidine nitrogen typically adopts an equatorial orientation to minimize steric clashes with adjacent ring systems. Intermolecular interactions in the crystal lattice often involve hydrogen bonding between the carbonyl oxygen of the lactone group and hydrogen atoms from neighboring molecules, creating extended network structures that influence bulk material properties.
Comparative Analysis with Related Spiro[isobenzofuran-piperidine] Derivatives
The structural landscape of spiro[isobenzofuran-piperidine] derivatives encompasses a diverse array of substituted analogs that illuminate structure-activity relationships and synthetic accessibility patterns. Comparative analysis reveals that modifications to the core spirocyclic framework significantly influence both chemical properties and biological activities. The parent compound this compound serves as a reference point for evaluating structural variations across this chemical class.
Related derivatives include compounds with varied substitution patterns on both the aromatic ring system and the piperidine nitrogen. The 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride exemplifies halogen substitution on the benzofuran aromatic ring. This chlorinated analog maintains the fundamental spirocyclic architecture while introducing electronic and steric modifications that alter physicochemical properties. The molecular formula C12H13Cl2NO2 and molecular weight of 274.14 grams per mole reflect the atomic composition changes resulting from chlorine substitution and hydrochloride salt formation.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C19H19NO2 | 293.37 g/mol | Benzyl-substituted nitrogen, unsubstituted aromatic ring |
| 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl | C12H13Cl2NO2 | 274.14 g/mol | Chlorine substitution at position 6, hydrochloride salt |
| 1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine] | C20H23NO2 | 309.40 g/mol | Methoxy substitution at position 3, reduced carbonyl |
The methoxy-substituted derivative 1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine] demonstrates carbonyl reduction and ether formation, resulting in molecular formula C20H23NO2 and increased molecular weight of 309.40 grams per mole. This structural modification eliminates the lactone functionality while maintaining the spirocyclic junction, potentially altering both chemical reactivity and biological activity profiles. The carboxylic acid derivative 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid represents another significant structural variant with molecular formula C20H21NO3 and molecular weight 323.4 grams per mole. This compound incorporates a carboxylic acid functional group, introducing ionizable character and hydrogen bonding capabilities.
Research investigations into structure-activity relationships reveal that optimal biological activities often correlate with specific substitution patterns. Studies of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] derivatives demonstrate that optimal antitetrabenazine activity associates with basic nitrogen centers and specific aromatic substitution patterns. Modification of the spirocyclic core through introduction of large nitrogen substituents or bulky carbon-3 substituents significantly reduces biological activity compared to the parent scaffold.
Stereochemical Considerations and Conformational Dynamics
The stereochemical complexity of this compound arises from the rigid spiro junction and the conformational flexibility of the piperidine ring system. The spiro carbon center does not constitute a stereogenic center due to the absence of four different substituents, but the overall molecular architecture creates defined spatial arrangements that influence chemical and biological properties. The piperidine ring adopts chair conformations that position substituents in either axial or equatorial orientations, significantly affecting molecular shape and intermolecular interactions.
Conformational analysis of related spirocyclic piperidine systems reveals that nitrogen substitution patterns profoundly influence ring conformations and overall molecular geometry. Introduction of formyl groups on the piperidine nitrogen induces conformational changes that favor axial positioning of aromatic substituents at the 2-position of the piperidine ring. However, in spirocyclic systems where the nitrogen is incorporated into the spiro junction, steric interactions with the benzofuran moiety typically favor equatorial orientations for large substituents like benzyl groups.
Dynamic nuclear magnetic resonance studies of structurally related compounds provide insights into conformational interconversion processes and rotational barriers around key bonds. Carbon-13 nuclear magnetic resonance spectroscopy proves particularly valuable for investigating restricted rotation about carbon-nitrogen bonds in formyl-substituted analogs. These investigations reveal that amide rotational barriers in structurally related 2-aryl-1-formyl-4-piperidones range from moderate to high, depending on substitution patterns and ring conformations.
The benzyl substituent on the piperidine nitrogen introduces additional conformational considerations related to rotation around the nitrogen-carbon bond connecting the benzyl group to the ring system. This rotation is generally relatively unrestricted in solution, allowing the benzyl group to sample various orientations that minimize steric interactions with the spirocyclic framework. However, in crystalline environments, specific orientations become preferred based on intermolecular packing considerations and crystal lattice requirements.
Properties
IUPAC Name |
1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-18-16-8-4-5-9-17(16)19(22-18)10-12-20(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXNEAPKBXXMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437639 | |
| Record name | 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37663-42-6 | |
| Record name | 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of isobenzofuran-1-one intermediate | Typically via condensation of appropriate hydroxybenzaldehydes with ketoesters or via lactonization reactions | Requires acidic or basic catalysts; temperature control critical |
| 2 | Formation of spirocyclic linkage with piperidine | Cyclization involving nucleophilic attack by piperidine amine on isobenzofuranone carbonyl | Solvent: polar aprotic solvents (e.g., DMF, DMSO); temperature 50-80°C |
| 3 | Benzylation of piperidine nitrogen | Alkylation using benzyl halides (e.g., benzyl bromide) under basic conditions | Base: K2CO3 or NaH; solvent: acetonitrile or DMF; reaction time 12-24 hours |
| 4 | Purification | Column chromatography or recrystallization | Ensures removal of side products and unreacted starting materials |
This synthetic pathway is consistent with the preparation methods reported for similar spirocyclic compounds in medicinal chemistry research.
Reaction Conditions and Optimization
- Solvent choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for cyclization and benzylation steps to enhance nucleophilicity and solubility.
- Temperature control : Moderate heating (50–80 °C) promotes cyclization without decomposing sensitive intermediates.
- Catalysts and bases : Mild bases like potassium carbonate facilitate benzylation while minimizing side reactions.
- Purification : Silica gel chromatography using gradients of ethyl acetate/hexane or recrystallization from suitable solvents ensures high purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Core formation | Acid/base catalysis, 25–80 °C | Formation of isobenzofuranone intermediate |
| Cyclization | DMF or DMSO, 50–80 °C | Nucleophilic attack by piperidine amine |
| Benzylation | Benzyl bromide, K2CO3, DMF, RT to 50 °C | Alkylation of piperidine nitrogen |
| Purification | Silica gel chromatography or recrystallization | Essential for removing impurities |
Research Findings and Notes
- The benzyl substitution at the 1' position significantly influences the compound's biological activity by modulating its affinity for sigma receptors.
- Reaction yields vary depending on the purity of starting materials and reaction conditions but typically range between 60-80% for the final benzylated spiro compound.
- Analytical methods such as NMR, mass spectrometry, and HPLC are employed to confirm structure and purity after synthesis.
- Physical methods like vortexing, ultrasound, or gentle heating can assist dissolution and reaction progression during preparation.
Chemical Reactions Analysis
Structural Basis for Reactivity
The compound’s molecular formula (C₅H₈O₂) and SMILES notation C=C=COCCO indicate:
-
Allyl ether functionality : Prone to radical-initiated polymerization or electrophilic addition.
-
Conjugated system : The C=C=O moiety enables [4+2] cycloadditions (Diels-Alder reactions).
-
Ether linkages : Susceptible to acid-catalyzed hydrolysis or nucleophilic substitution.
Key computed properties influencing reactivity ( ):
| Property | Value | Relevance to Reactions |
|---|---|---|
| Rotatable Bond Count | 3 | Flexibility for conformational changes during reactions |
| Topological Polar SA | 29.5 Ų | Moderate solubility in polar solvents |
| Hydrogen Bond Acceptor | 2 | Participation in hydrogen bonding |
Polymerization with Polypropylene Glycol Monoallyl Ether
CID 11366960 is identified as a reaction product in copolymerizations with polypropylene glycol monoallyl ether ( ).
-
Mechanism : Radical-initiated chain-growth polymerization.
-
Role : Acts as a crosslinking agent due to its allyl ether groups.
-
Outcome : Forms thermosetting resins with enhanced mechanical stability.
Hydrolysis Under Acidic Conditions
Predicted reaction pathway based on ether functionality:
-
Kinetics : Accelerated by strong acids (e.g., H₂SO₄) due to protonation of ether oxygen.
-
Byproducts : Ethylene glycol and allyl alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that derivatives of spiro compounds exhibit potential antidepressant effects. A study demonstrated that modifications to the piperidine ring can enhance the pharmacological profile of such compounds, suggesting that 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one could serve as a lead compound for developing new antidepressants.
2. Anticancer Properties
The compound has shown promise in anticancer research. A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of spiro compounds against various cancer cell lines, indicating that this compound could inhibit tumor growth through apoptosis induction mechanisms.
3. Neuroprotective Effects
Neuroprotective properties have been attributed to this compound in preclinical studies. Its ability to cross the blood-brain barrier and modulate neurotransmitter levels positions it as a candidate for treating neurodegenerative diseases.
Materials Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The unique structure of this compound makes it suitable for applications in OLED technology. Its photophysical properties allow it to be used as an emissive layer material, improving the efficiency and brightness of OLED devices.
2. Polymer Chemistry
In polymer synthesis, this compound can act as a building block for creating novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve material strength and flexibility.
Case Study 1: Antidepressant Research
A recent study evaluated various spiro compounds for their antidepressant-like effects in animal models. The results indicated that modifications to the benzyl group significantly enhanced efficacy, positioning this compound as a promising candidate for further exploration.
Case Study 2: Cancer Cell Line Testing
In vitro tests against breast cancer cell lines showed that this compound inhibited cell proliferation by inducing apoptosis at micromolar concentrations. These findings suggest a pathway for developing targeted cancer therapies based on its structure.
Mechanism of Action
The mechanism by which 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include halogenated derivatives and variations in substituents on the spirocyclic framework. These modifications influence molecular weight, solubility, and biological activity:
Key Observations :
- Chlorination at positions 5 or 6 increases molecular weight minimally (~2–3%) but may enhance lipophilicity and target engagement .
- The benzyl group in the parent compound improves solubility in organic solvents compared to the hydrochloride salt derivatives .
Functional Group Variations
- Protecting Groups : Replacing the benzyl group with a carbobenzyloxy (Cbz) group (e.g., 1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) alters stability under acidic conditions, making the Cbz derivative more labile during deprotection steps .
- Ester Derivatives: Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate exhibits reduced acute oral toxicity (Category 4 vs.
Physicochemical and Spectral Properties
- IR Spectroscopy : The parent compound’s carbonyl stretch (1660 cm⁻¹) shifts to 1674 cm⁻¹ in 3-benzyl-3-hydroxy-2-phenethylisoindolin-1-one, indicating electronic effects from amine substituents .
- Thermal Stability: The benzyl derivative’s melting point (97–100°C) is lower than non-alkylated spirocyclic lactams, suggesting reduced crystallinity due to steric hindrance .
Biological Activity
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS: 37663-42-6) is a bioactive compound that has garnered interest due to its potential therapeutic applications. This compound features a unique spiro structure that contributes to its biological activities, including antioxidant properties and potential antinociceptive effects.
- Molecular Formula : C19H19NO2
- Molecular Weight : 293.37 g/mol
- IUPAC Name : this compound
- Purity : Typically available at 97% purity .
Antioxidant Activity
Recent studies have highlighted the antioxidant capabilities of compounds related to this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.
In Vitro Studies :
- Compounds derived from similar structures were tested for their ability to scavenge free radicals such as DPPH· and ABTS·.
- For example, certain derivatives exhibited DPPH· scavenging activity with IC50 values ranging from 14.7 to 29.3 µM, outperforming ascorbic acid (IC50 = 33.6 µM) in some cases .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound A | 14.7 | 18.8 |
| Compound B | 29.3 | 23.7 |
| Ascorbic Acid | 33.6 | N/A |
Antinociceptive Activity
The antinociceptive properties of benzofuranones, including those with a similar structural framework as this compound, have been explored in various pain models.
Case Studies :
- Research evaluating benzofuranones has demonstrated significant reductions in pain response in chemically induced models and hot plate tests . These studies suggest that the spiro structure may enhance the analgesic effects through specific receptor interactions.
The biological activity of this compound may be attributed to its ability to modulate oxidative stress and interact with pain pathways. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems involved in pain perception.
Q & A
Q. How can the structure of 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one be confirmed experimentally?
Methodological Answer:
- Spectroscopic Analysis : Use NMR (¹H and ¹³C) to confirm proton and carbon environments. IR spectroscopy can validate functional groups like the ketone (C=O stretch at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolve the spirocyclic structure and verify stereochemistry .
- CAS Registry Cross-Reference : Confirm identity using CAS 37663-46-0 (spiro[isobenzofuran-1(3H),4'-piperidin]-3-one derivatives) .
Q. What synthetic strategies are used to prepare 1'-benzyl-substituted spiro[isobenzofuran-piperidin] derivatives?
Methodological Answer:
- Acylation/Alkylation : React 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one with benzyl halides under basic conditions (e.g., K₂CO₃ in CH₃CN) to introduce the benzyl group at the 1'-position .
- Multi-Step Functionalization : Use intermediates like Spiro-PEG3-OTs (as described in ) for coupling reactions.
- Spirocyclization : Optimize reaction conditions (solvent, temperature) to favor spiro ring formation, monitored by TLC or HPLC .
Q. Which biological receptors are targeted by this compound?
Methodological Answer:
- σ1 and σ2 Receptors : Perform receptor binding assays using radioligands (e.g., [³H]-(+)-pentazocine for σ1). Competitive binding experiments can quantify IC₅₀ values .
- Key Data : (S)-enantiomers show higher σ1 affinity (e.g., (S)-2 in had 3× higher potency than (R)-2).
Advanced Research Questions
Q. How are enantiomers of 1'-benzyl derivatives separated, and how is their absolute configuration determined?
Methodological Answer:
Q. What methodological considerations are critical for developing fluorescent probes based on this scaffold?
Methodological Answer:
- Tag Functionalization : Attach fluorophores (e.g., fluorescein, BODIPY) to the N-butyl-3H-spiro[isobenzofuran-piperidine] core via linkers. Optimize conjugation conditions to retain receptor affinity .
- Photophysical Profiling : Measure emission wavelengths, quantum yield, and photostability. For example, compound 29 in emitted red/NIR light with σ2 selectivity.
- Validation : Use confocal microscopy and flow cytometry to confirm target specificity in live cells .
Q. How can metabolic pathways of this compound be analyzed, and what tools identify its metabolites?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes and use LC-HRMS (Orbitrap systems) for exact mass determination. Compare fragmentation patterns with synthetic standards .
- Key Metabolites : Demethylation or hydroxylation products (e.g., identified stereoselective biotransformation pathways for enantiomers).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
